molecular formula C19H24ClNO B5004655 1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride

1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride

Cat. No.: B5004655
M. Wt: 317.9 g/mol
InChI Key: BWXRKOQBCFAREI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is known for its unique structural features, which include two phenyl groups and a piperidine ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride typically involves the reaction of 1,3-dimethyl-2,6-diphenylpiperidin-4-one with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

  • 1,3-Dimethyl-2,6-diphenylpiperidin-4-one
  • 2,6-Diphenylpiperidin-4-ol
  • 1,3-Dimethylpiperidin-4-ol

Uniqueness: 1,3-Dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

1,3-dimethyl-2,6-diphenylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16;/h3-12,14,17-19,21H,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXRKOQBCFAREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(N(C1C2=CC=CC=C2)C)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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